2-Methylquinazolin-8-ol
Overview
Description
2-Methylquinazolin-8-ol is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinazolin-8-ol typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a catalyst. This reaction produces 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then further reacted to form this compound . Other methods include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and green chemistry approaches to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur at the nitrogen or oxygen atoms, with common reagents including halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various alkylated or halogenated quinazolines .
Scientific Research Applications
2-Methylquinazolin-8-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylquinazolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to cell death . In cancer cells, it may induce apoptosis by activating specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: Similar in structure but differs in the position of the nitrogen atom.
8-Hydroxyquinoline: Known for its fungicidal properties and used in various industrial applications.
5,7-Dichloro-8-hydroxyquinoline: Used as an antimicrobial agent.
Uniqueness
2-Methylquinazolin-8-ol is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct biological activities and chemical reactivity. Its ability to penetrate the blood-brain barrier and its diverse range of applications in medicinal chemistry and industry make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methylquinazolin-8-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-5-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGTKAIMXEVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CC=C(C2=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314007 | |
Record name | 2-Methyl-8-quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167837-55-0 | |
Record name | 2-Methyl-8-quinazolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167837-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-8-quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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